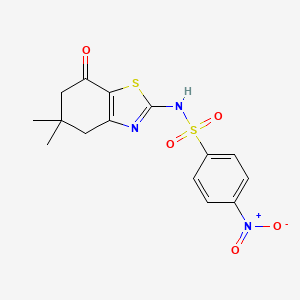![molecular formula C19H16N4O2S B15029891 3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanenitrile](/img/structure/B15029891.png)
3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound with a unique structure that includes a benzisothiazole moiety, a phenylpropenylidene group, and a hydrazinoethyl cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylpropenylidene Group: This step involves the condensation of the benzisothiazole derivative with cinnamaldehyde under basic conditions.
Formation of the Hydrazinoethyl Cyanide Group: This can be accomplished by reacting the intermediate with hydrazine hydrate followed by cyanation using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropenylidene group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, resulting in the formation of amines or saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a probe to study various biological processes or as a tool in biochemical assays.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
1,2-Benzisothiazol-3-one: Shares the benzisothiazole moiety but lacks the phenylpropenylidene and hydrazinoethyl cyanide groups.
Cinnamaldehyde: Contains the phenylpropenylidene group but lacks the benzisothiazole and hydrazinoethyl cyanide groups.
Hydrazine Derivatives: Compounds containing the hydrazino group but lacking the benzisothiazole and phenylpropenylidene groups.
Uniqueness
The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of these three distinct moieties, which confer unique chemical and biological properties not found in the individual components.
特性
分子式 |
C19H16N4O2S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-[(E)-3-phenylprop-2-enylidene]amino]amino]propanenitrile |
InChI |
InChI=1S/C19H16N4O2S/c20-13-7-15-23(21-14-6-10-16-8-2-1-3-9-16)19-17-11-4-5-12-18(17)26(24,25)22-19/h1-6,8-12,14H,7,15H2/b10-6+,21-14+ |
InChIキー |
OLDQDGATPYIXJP-CILZVWTGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C=CC=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15029810.png)
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15029825.png)
![(7Z)-3-(4-chlorophenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15029828.png)
![3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15029834.png)
![(4Z)-4-{[(4-chloro-2,5-dimethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15029840.png)
![N-(4-chlorophenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B15029844.png)
![(2Z)-N-[3-(benzylamino)propyl]-2-(hydroxyimino)-2-phenylethanamide](/img/structure/B15029852.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029856.png)
![3-Amino-N-(5-bromopyridin-2-YL)-6-phenyl-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide](/img/structure/B15029857.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 2-(4-allyloxyphenyl)-5,7-dipropyl-1,3-diaza-](/img/structure/B15029864.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029865.png)

![Ethyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B15029874.png)
![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029888.png)
